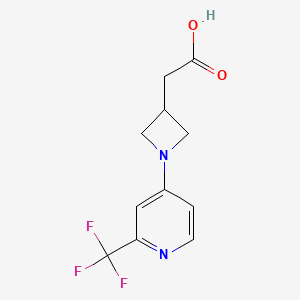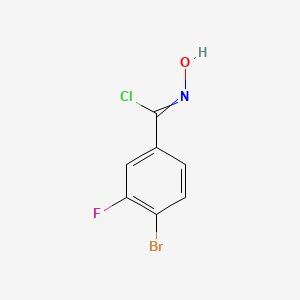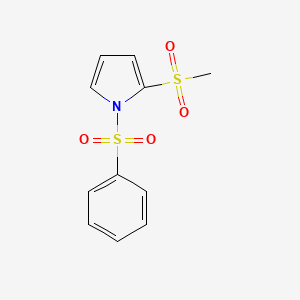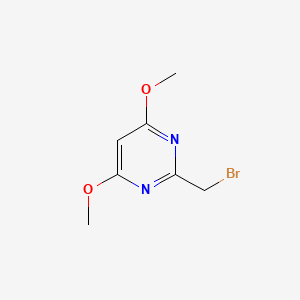
2-(Bromomethyl)-4,6-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4,6-dimethoxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of bromomethyl and methoxy groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,6-dimethoxypyrimidine typically involves the bromination of 4,6-dimethoxypyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group on the pyrimidine ring to form the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Solvents like acetone, dichloromethane, or acetonitrile are commonly used in these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4,6-dimethoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 2-(formyl)-4,6-dimethoxypyrimidine or 2-(carboxy)-4,6-dimethoxypyrimidine.
Reduction: Formation of 2-methyl-4,6-dimethoxypyrimidine.
Applications De Recherche Scientifique
2-(Bromomethyl)-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4,6-dimethoxypyrimidine depends on its specific application and the target molecule it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, thereby modifying the function or activity of the target molecule. The methoxy groups on the pyrimidine ring can also influence the compound’s reactivity and binding affinity by altering its electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl-containing compound used in organic synthesis.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl derivative used in polymer chemistry and material science.
Uniqueness
2-(Bromomethyl)-4,6-dimethoxypyrimidine is unique due to the presence of both bromomethyl and methoxy groups on the pyrimidine ring This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate for the synthesis of diverse chemical entities
Propriétés
Formule moléculaire |
C7H9BrN2O2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
2-(bromomethyl)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4H2,1-2H3 |
Clé InChI |
PFGOXXGZTQUATH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


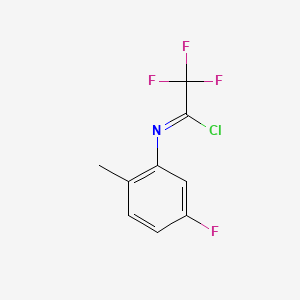

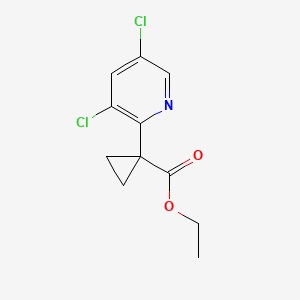

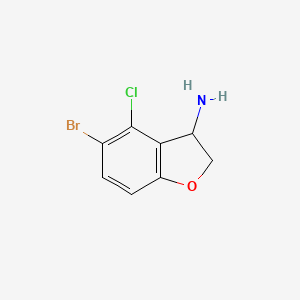

![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
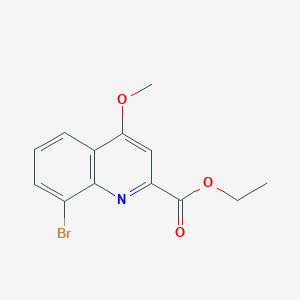
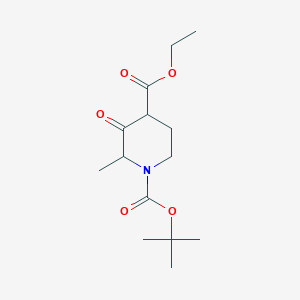
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
